molecular formula C12H8ClNO3 B6319433 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% CAS No. 76053-38-8

5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95%

Cat. No. B6319433
CAS RN: 76053-38-8
M. Wt: 249.65 g/mol
InChI Key: QHOADNVZININNT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-hydroxynicotinic acid (5-CPHNA) is a novel compound with a wide range of applications in scientific research. 5-CPHNA is an organic compound with a molecular weight of 206.6 g/mol, and is composed of a phenyl ring with a chlorine substituent and a hydroxyl group. It has a melting point of 162-164 °C and is soluble in water, methanol, and ethanol. 5-CPHNA is a versatile compound that can be used in a variety of laboratory experiments, and has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purine and pyrimidine bases. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% may act as a competitive inhibitor of the enzyme, which would explain its anticonvulsant activity.
Biochemical and Physiological Effects
5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been found to have several biochemical and physiological effects. It has been found to have anticonvulsant activity, as well as anti-inflammatory and analgesic activity. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been found to have antioxidant activity, as well as activity against certain cancer cell lines.

Advantages and Limitations for Lab Experiments

5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it is soluble in water, methanol, and ethanol, making it easy to work with. The main limitation of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research involving 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95%. One potential direction is to further investigate its mechanism of action and its effects on various biological systems. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, as well as its potential use as a drug. Additionally, further research could be done to explore its potential as an antioxidant and its effects on cancer cell lines. Finally, further research could be done to explore its potential as an anti-inflammatory and analgesic agent.

Synthesis Methods

5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% can be synthesized in a two-step process. First, 4-chlorophenylacetic acid is reacted with sodium hydroxide to form 4-chlorophenol. This is then reacted with 2-hydroxy-nicotinic acid to form 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95%. The reaction is carried out in anhydrous ethanol at a temperature of 70-80 °C, and the yield of the product is typically around 95%.

Scientific Research Applications

5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been used in a variety of scientific research applications, including in the synthesis of various other compounds. It has also been used as a substrate in the study of the enzymatic activity of various enzymes, such as the enzyme xanthine oxidase. Additionally, 5-(4-Chlorophenyl)-2-hydroxynicotinic acid, 95% has been used as a reagent in the synthesis of various biologically active compounds, such as the anticonvulsant drug vigabatrin.

properties

IUPAC Name

5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOADNVZININNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434221
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-hydroxynicotinic acid

CAS RN

76053-38-8
Record name 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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